molecular formula C9H4ClFN2O2 B13658405 4-Chloro-5-fluoro-3-nitroquinoline

4-Chloro-5-fluoro-3-nitroquinoline

Cat. No.: B13658405
M. Wt: 226.59 g/mol
InChI Key: NHUPDRIIMFFHOH-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4ClFN2O2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and nitro groups into the quinoline ring enhances its chemical reactivity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-3-nitroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.

Major Products

    Nucleophilic Substitution: Formation of substituted quinolines.

    Cross-Coupling Reactions: Formation of biaryl or heteroaryl compounds.

    Reduction: Formation of 4-chloro-5-fluoro-3-aminoquinoline.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitroquinoline: Lacks the fluorine atom, which may reduce its biological activity.

    5-Fluoro-3-nitroquinoline: Lacks the chlorine atom, potentially altering its reactivity and biological properties.

    4-Chloro-5-fluoroquinoline: Lacks the nitro group, which is crucial for certain biological activities.

Uniqueness

4-Chloro-5-fluoro-3-nitroquinoline is unique due to the combined presence of chlorine, fluorine, and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .

Properties

Molecular Formula

C9H4ClFN2O2

Molecular Weight

226.59 g/mol

IUPAC Name

4-chloro-5-fluoro-3-nitroquinoline

InChI

InChI=1S/C9H4ClFN2O2/c10-9-7(13(14)15)4-12-6-3-1-2-5(11)8(6)9/h1-4H

InChI Key

NHUPDRIIMFFHOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C(=C1)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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